molecular formula C16H24N2O2 B5300933 2-(2,6-dimethyl-4-morpholinyl)-N-(2,3-dimethylphenyl)acetamide

2-(2,6-dimethyl-4-morpholinyl)-N-(2,3-dimethylphenyl)acetamide

Cat. No. B5300933
M. Wt: 276.37 g/mol
InChI Key: FIDBIYJEKPSIIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,6-dimethyl-4-morpholinyl)-N-(2,3-dimethylphenyl)acetamide, commonly known as DMMDA-2, is a chemical compound that belongs to the family of phenethylamines. It is a synthetic compound that has been used in scientific research for various purposes. DMMDA-2 has been synthesized by various methods, and it has been found to have a unique mechanism of action.

Mechanism of Action

DMMDA-2 has a unique mechanism of action that involves the activation of the 5-HT2A receptor. It acts as a partial agonist at this receptor, which means it activates the receptor but not to the same extent as a full agonist. This activation leads to the release of various neurotransmitters, including serotonin, dopamine, and norepinephrine.
Biochemical and Physiological Effects:
DMMDA-2 has been found to have various biochemical and physiological effects. It has been shown to increase the release of serotonin, dopamine, and norepinephrine, which are neurotransmitters that play a role in mood regulation. DMMDA-2 has also been found to increase cortical activity, which is associated with cognitive processes such as attention and memory.

Advantages and Limitations for Lab Experiments

One of the advantages of using DMMDA-2 in lab experiments is its high affinity for the 5-HT2A receptor. This makes it a useful tool for studying the mechanism of action of this receptor. However, one of the limitations of using DMMDA-2 is its partial agonist activity, which means it may not fully activate the receptor in the same way as a full agonist.

Future Directions

There are many future directions for research related to DMMDA-2. One possible direction is to study its potential as a treatment for depression and anxiety disorders. Another possible direction is to investigate its effects on other serotonin receptors, as well as its interactions with other neurotransmitter systems. Additionally, more research is needed to fully understand the mechanism of action of DMMDA-2 and its potential applications in scientific research.
In conclusion, DMMDA-2 is a synthetic compound that has been used in scientific research for various purposes. It has a unique mechanism of action that involves the activation of the 5-HT2A receptor and has been found to have various biochemical and physiological effects. While there are limitations to its use in lab experiments, there are many future directions for research related to DMMDA-2.

Synthesis Methods

DMMDA-2 can be synthesized by various methods, including the Leuckart-Wallach reaction and the reductive amination of 2,6-dimethyl-4-nitroaniline. The Leuckart-Wallach reaction involves the reaction of 2,3-dimethylphenylacetone with ammonium formate and formic acid. The reductive amination of 2,6-dimethyl-4-nitroaniline involves the reaction of the nitroaniline with sodium borohydride and acetic acid.

Scientific Research Applications

DMMDA-2 has been used in scientific research for various purposes, including studying the mechanism of action of serotonin receptors. It has been found to have a high affinity for the 5-HT2A receptor, which is involved in various physiological and psychological processes. DMMDA-2 has also been used in studies related to the treatment of depression and anxiety disorders.

properties

IUPAC Name

2-(2,6-dimethylmorpholin-4-yl)-N-(2,3-dimethylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2/c1-11-6-5-7-15(14(11)4)17-16(19)10-18-8-12(2)20-13(3)9-18/h5-7,12-13H,8-10H2,1-4H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIDBIYJEKPSIIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)CC(=O)NC2=CC=CC(=C2C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,6-dimethylmorpholin-4-yl)-N-(2,3-dimethylphenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.